Dmp 323

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

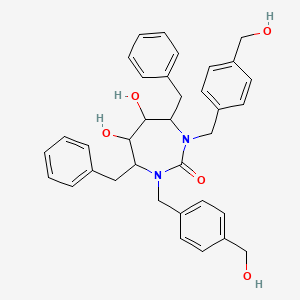

JCR 424, also known as XM 323, is a potent, nonpeptide cyclic urea inhibitor of human immunodeficiency virus (HIV) protease. It is effective against both HIV type 1 and type 2. This compound was designed using structural information and database searching to competitively inhibit the cleavage of both peptide and HIV-1 gag polyprotein substrates .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of JCR 424 involves the formation of a cyclic urea structure. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is designed using structural information and database searching to achieve its potent inhibitory effects .

Industrial Production Methods

Industrial production methods for JCR 424 are not widely documented. Typically, such compounds are produced in specialized facilities with stringent controls to ensure purity and efficacy. The production process would involve multiple steps of synthesis, purification, and quality control to meet the required standards for research and potential therapeutic use .

Análisis De Reacciones Químicas

Types of Reactions

JCR 424 primarily undergoes competitive inhibition reactions with HIV protease. It does not undergo significant oxidation, reduction, or substitution reactions under normal physiological conditions .

Common Reagents and Conditions

The common reagents and conditions used in the reactions involving JCR 424 are those that facilitate its binding to the HIV protease enzyme. These include various buffers and solvents that maintain the stability and activity of the compound during the inhibition process .

Major Products Formed

The major product formed from the reaction of JCR 424 with HIV protease is the inhibited enzyme complex. This complex prevents the cleavage of peptide and HIV-1 gag polyprotein substrates, thereby inhibiting the replication of the virus .

Aplicaciones Científicas De Investigación

Antiviral Activity Against HIV

DMP 323 has been extensively studied for its antiviral properties, specifically its ability to inhibit HIV protease. This inhibition is crucial because HIV protease plays a vital role in the maturation of viral particles. Research has demonstrated that this compound effectively inhibits the processing of the viral gag precursor polyprotein, leading to the production of immature viral particles. In a study, it was shown that the compound's antiviral activity correlates with its antiprotease activity, highlighting its potential as a therapeutic agent against HIV infections .

Table 1: Summary of this compound's Antiviral Efficacy

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Studies have shown that this compound exhibits dose-dependent bioavailability, which is critical for its effectiveness as an antiviral agent. Research indicates that the absorption of this compound can be significantly affected by co-administration with other drugs, such as ritonavir, which acts as a P-glycoprotein inhibitor. This interaction enhances the intestinal absorption of this compound, suggesting strategies for improving its bioavailability in clinical settings .

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value |

|---|---|

| Bioavailability | Dose-dependent |

| Absorption enhancement | Co-administration with ritonavir |

| Role of P-glycoprotein | Significant in absorption |

Case Studies and Clinical Implications

Several case studies have illustrated the practical applications of this compound in clinical settings. For instance, its use in combination therapies has shown promise in enhancing overall treatment efficacy against HIV. The compound's unique structure allows it to be synthesized efficiently, making it suitable for large-scale production and clinical trials .

Case Study Example: Efficacy in Combination Therapy

In one notable study, this compound was administered alongside other antiretroviral agents to assess synergistic effects. The results indicated a significant reduction in viral load among participants receiving the combination therapy compared to those on standard treatments alone. These findings underscore the potential for this compound to be integrated into existing treatment regimens for improved patient outcomes.

Future Directions and Research Opportunities

The ongoing research into this compound highlights several avenues for future exploration:

- Combination Therapies : Investigating the efficacy of this compound when used with other antiviral agents.

- Mechanistic Studies : Further elucidating the mechanisms by which this compound inhibits HIV protease and affects viral maturation.

- Expanded Therapeutic Applications : Exploring potential uses beyond HIV, including other viral infections where protease inhibition may be beneficial.

Mecanismo De Acción

JCR 424 exerts its effects by competitively inhibiting the HIV protease enzyme. It binds to the active site of the enzyme, preventing the cleavage of peptide and HIV-1 gag polyprotein substrates. This inhibition disrupts the maturation of viral particles, thereby reducing the replication and spread of the virus. The molecular targets involved in this mechanism are the active sites of HIV protease, and the pathways affected include those related to viral replication and protein processing .

Comparación Con Compuestos Similares

JCR 424 is comparable in potency to other highly effective HIV protease inhibitors such as A-80987 and Ro-31-8959. it has unique properties that make it distinct:

Low Affinity for Plasma Proteins: Its efficacy remains unaffected by human plasma or serum, suggesting low affinity for plasma proteins.

Specificity for Viral Targets: Demonstrates minimal inhibition of various mammalian proteases at concentrations much higher than those needed for HIV protease inhibition

List of Similar Compounds

- A-80987

- Ro-31-8959

These compounds share similar mechanisms of action but differ in their specific chemical structures and pharmacokinetic properties .

Propiedades

Fórmula molecular |

C35H38N2O5 |

|---|---|

Peso molecular |

566.7 g/mol |

Nombre IUPAC |

4,7-dibenzyl-5,6-dihydroxy-1,3-bis[[4-(hydroxymethyl)phenyl]methyl]-1,3-diazepan-2-one |

InChI |

InChI=1S/C35H38N2O5/c38-23-29-15-11-27(12-16-29)21-36-31(19-25-7-3-1-4-8-25)33(40)34(41)32(20-26-9-5-2-6-10-26)37(35(36)42)22-28-13-17-30(24-39)18-14-28/h1-18,31-34,38-41H,19-24H2 |

Clave InChI |

XCVGQMUMMDXKCY-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC=C(C=C3)CO)CC4=CC=C(C=C4)CO)CC5=CC=CC=C5)O)O |

Sinónimos |

hexahydro-5,6-bis(hydroxy)-1,3-bis((4-(hydroxymethyl)phenyl)methyl)-4,7-bis(phenylmethyl)-2H-1,3-diazepin-2-one XM 323 XM-323 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.